N,N'-Bis-Z-1-guanylpyrazole CAS 152120-55-3 properties
N,N'-Bis-Z-1-guanylpyrazole CAS 152120-55-3 properties
An In-depth Technical Guide to N,N'-Bis-Z-1-Guanylpyrazole: A Cornerstone Reagent for Guanidinylation
This guide provides an in-depth exploration of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3), a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a comprehensive understanding of the reagent's synthesis, mechanism, and practical application, grounded in established chemical principles.
Introduction and Strategic Importance
N,N'-Bis-Z-1-Guanylpyrazole, also known as N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, is a highly efficient and shelf-stable electrophilic reagent designed for the synthesis of protected guanidines.[1] The guanidinium group is a critical functional motif found in the amino acid arginine and is a key feature in numerous biologically active molecules, participating in crucial hydrogen bonding and salt-bridge interactions with physiological targets. The ability to install this group onto a wide range of amine-containing scaffolds in a controlled, protected manner is therefore of paramount importance in drug discovery and peptide science.
This reagent offers a strategic advantage due to the benzyloxycarbonyl (Z or Cbz) protecting groups. These are robust under a variety of reaction conditions but are readily removable via catalytic hydrogenolysis, a mild and orthogonal deprotection strategy that preserves many other sensitive functional groups. The pyrazole moiety serves as an excellent leaving group, ensuring a smooth and high-yielding transfer of the di-protected guanidinyl group.[2] Its utility extends to roles as a pharmaceutical intermediate and a peptide coupling reagent, underscoring its versatility.[2][3]
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. Key data for N,N'-Bis-Z-1-Guanylpyrazole are summarized below. The compound typically appears as a white to off-white or pale yellow crystalline powder.[4][5]
| Property | Value | Source(s) |
| CAS Number | 152120-55-3 | [6][7][8] |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [4][6][7][8] |
| Molecular Weight | 378.38 g/mol | [6][7][8] |
| Melting Point | 87-96 °C | [4][5][6][7] |
| Appearance | White to almost white powder/crystal | [4][5] |
| Purity | ≥97% (Assay/HPLC) | [5][6][9] |
| Storage | Room Temperature, keep in a dark, dry, sealed place | [4] |
| IUPAC Name | benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate | [8] |
| InChI Key | NRBUVVTTYMTSKM-UHFFFAOYSA-N | [6][8] |
| SMILES | C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3 | [8] |
graph "molecule_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.8,-0.8!"]; C1 [label="C", pos="1.6,0!"]; C2 [label="C", pos="1.6,1.2!"]; C3 [label="C", pos="0.8,2.0!"]; N3 [label="N", pos="-1.2,0!"]; C4 [label="C", pos="-2.4,0!"]; N4 [label="N", pos="-3.6,0!"]; // Pyrazole ring N1 -- N2 [len=1.5]; N2 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N1 [len=1.5]; // Guanidine core N1 -- N3 [len=1.5]; N3 -- C4 [len=1.5, style=double]; C4 -- N4 [len=1.5]; // Z-group 1 N3_H [label="H", pos="-1.2, -0.8!"]; N3 -- N3_H [style=solid, len=1.0]; C5 [label="C", pos="-1.2, 1.2!"]; O1 [label="O", pos="-0.4, 2.0!"]; O2 [label="O", pos="-2.0, 2.0!"]; CH2_1 [label="CH₂", pos="-2.8, 2.8!"]; Ph1 [label="Ph", shape=circle, style=solid, pos="-3.6, 3.6!"]; N3 -- C5 [len=1.5]; C5 -- O1 [len=1.5, style=double]; C5 -- O2 [len=1.5]; O2 -- CH2_1 [len=1.5]; CH2_1 -- Ph1 [len=1.5]; // Z-group 2 C6 [label="C", pos="-4.8,0!"]; O3 [label="O", pos="-5.6, 0.8!"]; O4 [label="O", pos="-5.6, -0.8!"]; CH2_2 [label="CH₂", pos="-6.4, -1.6!"]; Ph2 [label="Ph", shape=circle, style=solid, pos="-7.2, -2.4!"]; N4 -- C6 [len=1.5]; C6 -- O3 [len=1.5, style=double]; C6 -- O4 [len=1.5]; O4 -- CH2_2 [len=1.5]; CH2_2 -- Ph2 [len=1.5];
}
Caption: 2D Structure of N,N'-Bis-Z-1-Guanylpyrazole.
Synthesis and Quality Control
While commercially available from numerous suppliers, understanding the synthesis of the reagent is crucial for quality assessment.[4][10] The most logical and industrially relevant pathway involves the reaction of a simple pyrazole-derived precursor with two equivalents of the Z-group source, benzyl chloroformate.
The synthesis begins with 1H-pyrazole-1-carboxamidine, which can be prepared from the reaction of cyanamide with pyrazole. This precursor is then treated with at least two equivalents of benzyl chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The base scavenges the HCl generated during the reaction, driving it to completion.
Caption: Proposed Synthetic Workflow for N,N'-Bis-Z-1-Guanylpyrazole.
Causality and Quality Control: The choice of an aprotic solvent is critical to prevent hydrolysis of the highly reactive benzyl chloroformate. The reaction is typically initiated at 0°C to control the initial exotherm before being allowed to warm to room temperature. Post-synthesis, rigorous purification via silica gel chromatography or recrystallization is essential. The final product's identity and purity must be validated using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.
-
HPLC: To determine purity, with high-quality batches typically exceeding 98%.[9]
-
Melting Point: A sharp melting range is indicative of high purity.[4][6]
-
Mass Spectrometry: To confirm the correct molecular weight.
Mechanism of Action: The Pyrazole Advantage
The efficacy of N,N'-Bis-Z-1-Guanylpyrazole as a guanylating agent stems from the electronic properties of its core structure. The central carbon atom is rendered highly electrophilic by the two adjacent electron-withdrawing Z-protected nitrogen atoms. More importantly, the 1H-pyrazole attached to this carbon is an excellent leaving group. Pyrazole is aromatic and its conjugate acid has a pKa of ~2.5, making it a stable anion upon departure.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The primary or secondary amine (the substrate) acts as a nucleophile, attacking the electrophilic carbon of the reagent.
-
Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the stable pyrazole anion to form the new C-N bond, resulting in the desired N,N',N''-trisubstituted guanidine product.
Caption: Mechanism of Guanidinylation using N,N'-Bis-Z-1-Guanylpyrazole.
This efficient activation and leaving group strategy ensures high conversion rates under mild conditions, typically at room temperature, without the need for additional coupling agents.
Experimental Protocol: Guanidinylation of a Primary Amine
This protocol provides a self-validating, step-by-step methodology for a typical guanidinylation reaction. The causality behind each step is explained to ensure robust and reproducible outcomes.
Objective: To synthesize a di-Cbz-protected guanidine from a generic primary amine.
Materials:
-
N,N'-Bis-Z-1-Guanylpyrazole (1.05 eq.)
-
Substrate amine (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol Workflow:
Caption: Step-by-step workflow for a typical guanidinylation experiment.
Detailed Steps & Rationale:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., N₂ or Ar), dissolve the amine substrate (1.0 eq) in anhydrous THF. The use of anhydrous solvent is crucial to prevent side reactions.
-
Reagent Addition: Add N,N'-Bis-Z-1-Guanylpyrazole (1.05 eq) to the solution. A slight excess of the guanylating reagent ensures complete consumption of the potentially more valuable amine substrate.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the amine spot. Reaction times can vary from a few hours to overnight depending on the amine's reactivity.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities and the pyrazole byproduct) and then brine (to remove bulk water). This aqueous wash is a critical purification step.
-
Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like Na₂SO₄, filter, and concentrate to yield the crude product. This crude material is then purified by flash column chromatography on silica gel to afford the pure, protected guanidine.
Safety and Handling
N,N'-Bis-Z-1-Guanylpyrazole is an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Signal Word: Warning.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Storage: The reagent should be stored in a tightly sealed container in a cool, dry, and dark place to maintain its stability and reactivity over time.[4]
Conclusion
N,N'-Bis-Z-1-Guanylpyrazole stands as a robust and highly effective reagent for the synthesis of Z-protected guanidines. Its stability, mild reaction conditions, and the strategic utility of the Z-protecting groups make it an indispensable tool in medicinal chemistry, peptide synthesis, and the broader field of organic synthesis. By understanding its underlying mechanism and employing validated protocols, researchers can confidently and efficiently incorporate the critical guanidinium moiety into complex molecular architectures, accelerating the pace of innovation and discovery.
References
- Current time information in Singapore. (n.d.). Google.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Synthesis and Applications of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3).
- Sigma-Aldrich. (n.d.). N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.
- Thermo Fisher Scientific. (n.d.). N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, 98+%.
- ChemicalBook. (n.d.). N,N'-BIS-Z-1-GUANYLPYRAZOLE (CAS 152120-55-3) Product Description.
- Sigma-Aldrich. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole | 152120-55-3.
- BuyersGuideChem. (n.d.). N,N'-bis-Z-1-guanylpyrazole suppliers and producers.
- Thermo Fisher Scientific. (n.d.). N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, 98+%.
- Sigma-Aldrich. (n.d.). N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.
- PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole.
- ChemBK. (2024, April 10). N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE - Introduction.
- Pharmaffiliates. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole | 152120-55-3.
- Thermo Fisher Scientific. (n.d.). CAS RN | 152120-55-3.
- Chem-Impex. (n.d.). Pyrazol(Z)2.
- Chem-Impex. (n.d.). N,N'--Di-Boc-1H-pyrazole-1-carboxamidine.
- TCI Chemicals. (n.d.). N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas Landing [thermofisher.com]
- 4. 152120-55-3 CAS MSDS (N,N'-BIS-Z-1-GUANYLPYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N,N -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine 97 152120-55-3 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 6371643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. H54092.06 [thermofisher.com]
- 10. buyersguidechem.com [buyersguidechem.com]
